Methyl 6-acetamido-5-bromopicolinate
Description
The study of picolinates and their derivatives is a significant subfield of heterocyclic chemistry. Picolinic acid and its esters, known as picolinates, are not only important synthetic intermediates but also function as bidentate chelating agents for various metal ions. The most widely known example is chromium(III) picolinate (B1231196), which has been investigated extensively as a nutritional supplement. drugbank.comresearchgate.net The research into compounds like Methyl 6-acetamido-5-bromopicolinate moves beyond simple picolinates, focusing on how multiple functional groups can be orchestrated to build molecular complexity.
This compound is a member of the broader class of halogenated pyridine (B92270) carboxylates. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key biological interactions. Halogenation of this ring system is a critical synthetic strategy used to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.
The carbon-bromine bond, in particular, serves as a versatile synthetic handle. It is an ideal electrophilic site for a wide array of metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Recent studies have demonstrated the importance of brominated quinolines and other heterocycles as precursors for preparing multifunctional compounds with significant biological activities, such as anticancer properties. nih.gov The synthesis of halogenated pyridines can be challenging, but their value as intermediates in the development of pharmaceuticals and agrochemicals is well-established.
The significance of this compound lies in its identity as a trifunctional synthetic intermediate. Each of its functional groups—the bromo substituent, the methyl ester, and the acetamido group—offers a distinct site for chemical modification. This multi-functionality allows chemists to use the molecule as a platform to systematically generate libraries of diverse compounds for screening in drug discovery programs.
The Bromo Group: This is arguably the most synthetically valuable feature. It is a prime substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions enable the attachment of a vast range of substituents (alkyl, aryl, alkynyl, amino groups, etc.) at the 5-position of the pyridine ring.
The Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse set of amides using standard peptide coupling techniques. Alternatively, it can undergo transesterification or be reduced to a primary alcohol.
The Acetamido Group: This group influences the electronic properties of the pyridine ring and provides a hydrogen bond donor site. It can be hydrolyzed back to the parent amine, Methyl 6-amino-5-bromopicolinate, which can then be derivatized with different acyl groups or used in other functionalization reactions. scbt.com
This combination of reactive sites makes the compound a valuable tool for medicinal chemists aiming to perform lead optimization or structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of this compound and Its Precursor Data sourced from chemical supplier catalogs and databases.
| Property | This compound | Methyl 6-amino-5-bromopicolinate |
| CAS Number | 178876-84-1 | 178876-82-9 |
| Molecular Formula | C₉H₉BrN₂O₃ | C₇H₇BrN₂O₂ |
| Molecular Weight | 273.08 g/mol | 231.05 g/mol |
| Appearance | Solid | Solid |
| General Synthesis | Acylation of the amino precursor | Precursor |
The current research landscape positions this compound primarily as a commercially available or readily synthesizable chemical building block rather than an end-product with documented biological activity. Its presence in the catalogs of chemical suppliers underscores its utility as a starting material for more complex syntheses. Research does not focus on the compound itself, but on the classes of molecules that can be accessed from it.
The unexplored avenues for this compound are vast and lie in its synthetic potential. Its trifunctional nature invites a combinatorial approach to generating novel chemical entities. Key unexplored research directions include:
Sequential Cross-Coupling and Amidation: A systematic exploration of performing a Suzuki or Sonogashira coupling at the bromine position, followed by hydrolysis of the ester and subsequent amidation, could rapidly generate a large library of drug-like molecules.
Intramolecular Cyclizations: Depending on the nature of the substituent introduced via cross-coupling, subsequent reactions could be designed to induce intramolecular cyclization, leading to the formation of novel polycyclic heterocyclic systems.
Derivatization of the Acetamido Group: While the acetamido group is stable, its hydrolysis to the free amine opens up another dimension for derivatization, including sulfonylation, alkylation, or reaction with different acylating agents to fine-tune the molecule's properties.
The true potential of this compound will be realized as researchers utilize it as a scaffold to build and test new hypotheses in medicinal chemistry and materials science.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Potential Outcome |
| 5-Bromo | Suzuki Coupling | Aryl/Alkyl boronic acid, Pd catalyst, base | C-C bond formation (biaryls, alkylpyridines) |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-C bond formation (alkynylpyridines) | |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-N bond formation (aminopyridines) | |
| 6-Acetamido | Hydrolysis | Acid or base | Conversion to 6-amino group for further reaction |
| 2-Methyl Ester | Hydrolysis (Saponification) | Aqueous base (e.g., LiOH, NaOH) | Formation of the corresponding carboxylic acid |
| Amidation | Amine, after hydrolysis to the carboxylic acid | Formation of a diverse range of amides | |
| Reduction | Reducing agent (e.g., LiAlH₄) | Conversion to a primary alcohol |
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-acetamido-5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-5(13)11-8-6(10)3-4-7(12-8)9(14)15-2/h3-4H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDRCHEEDXRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442535 | |
| Record name | AGN-PC-0N7IVW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178876-84-1 | |
| Record name | Methyl 6-(acetylamino)-5-bromo-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178876-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0N7IVW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Methyl 6 Acetamido 5 Bromopicolinate
Established Synthesis Pathways and Precursors
The most logical and established synthetic route to Methyl 6-acetamido-5-bromopicolinate commences with the precursor, Methyl 6-aminopicolinate. This pathway can be dissected into two principal transformations: the regioselective bromination of the pyridine (B92270) ring and the subsequent acylation of the amino group. The sequence of these steps is crucial for the successful synthesis.
Regioselective Bromination Approaches
A common method for this transformation is the direct bromination of Methyl 6-aminopicolinate using molecular bromine (Br₂). The choice of solvent plays a significant role in the outcome of this reaction. For instance, dissolving Methyl 6-aminopicolinate in chloroform (B151607) followed by the slow addition of a bromine solution in chloroform has been reported to yield the desired Methyl 6-amino-5-bromopicolinate.
Acylative Strategies for Amide Formation
Following the successful bromination of the pyridine ring, the next key transformation is the acylation of the amino group at the C-6 position to form the corresponding acetamide. This is a standard amide bond formation reaction.
The acetylation of the intermediate, Methyl 6-amino-5-bromopicolinate, is typically achieved using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base, which acts as a scavenger for the acid generated during the reaction and can also catalyze the transformation. Pyridine is a commonly used solvent and base for such acylations. The reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent, leading to the formation of the amide bond.
Multi-Step Synthetic Sequences and Intermediate Formation
The synthetic sequence can be summarized as follows:
Starting Material: Methyl 6-aminopicolinate
Step 1: Bromination: Regioselective bromination of Methyl 6-aminopicolinate to yield Methyl 6-amino-5-bromopicolinate.
Step 2: Acylation: Acetylation of Methyl 6-amino-5-bromopicolinate to afford the final product, this compound.
The isolation and purification of the intermediate, Methyl 6-amino-5-bromopicolinate, is crucial to ensure the purity of the final product. Chromatographic techniques are often employed for this purpose.
Reaction Conditions and Yield Optimization Studies
The optimization of reaction conditions is essential for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that influence the outcome of the synthesis include the choice of solvent, catalyst, temperature, and pressure.
Solvent Effects and Catalysis
For the bromination step, the solvent has a pronounced effect on the reaction rate and selectivity. While chloroform has been used, other solvents could potentially influence the regioselectivity and yield. The polarity of the solvent can affect the stability of the intermediates and transition states in the electrophilic aromatic substitution reaction. Catalysis is not typically required for the direct bromination with molecular bromine, as the amino group is sufficiently activating.
For the acylation step, the choice of solvent and catalyst is critical. Pyridine is often used as both a solvent and a basic catalyst. Other tertiary amine bases, such as triethylamine, in an inert solvent like dichloromethane, can also be employed. The catalytic activity of the base facilitates the deprotonation of the amino group, increasing its nucleophilicity. 4-(Dimethylamino)pyridine (DMAP) can be used as a more potent catalyst in smaller quantities to accelerate the reaction.
The following table summarizes the impact of different solvents on the bromination of Methyl 6-aminopicolinate:
| Solvent | Reagent | Yield of Methyl 6-amino-5-bromopicolinate |
| Chloroform | Bromine | 22% |
| Acetic Acid | Bromine | 29% |
Temperature and Pressure Parameters
For the bromination step, temperature control is important to manage the reaction rate and prevent over-bromination or the formation of side products. The reaction is often carried out at room temperature. Lowering the temperature could potentially increase the regioselectivity of the bromination.
For the acylation step, the reaction is typically conducted at room temperature. However, gentle heating may be applied to increase the reaction rate if it is sluggish. The reaction is generally carried out at atmospheric pressure.
Further optimization studies could explore a wider range of temperatures for both steps to determine the optimal conditions for yield and purity.
The following table outlines typical temperature and pressure parameters for the synthetic steps:
| Reaction Step | Temperature | Pressure |
| Bromination | Room Temperature | Atmospheric |
| Acylation | Room Temperature | Atmospheric |
Reaction Kinetics in Synthetic Methodologies
The synthesis of this compound is logically achieved in two primary steps: the bromination of a precursor followed by the acetylation of an amino group. The kinetics of each step are critical for optimizing reaction conditions, yield, and purity.
The likely precursor, Methyl 6-aminopicolinate, is first brominated. The direct bromination of Methyl 6-aminopyridine-2-carboxylate using bromine in chloroform is a known transformation. chemicalbook.com Reports of this reaction indicate a lengthy duration of up to 40 hours, suggesting that the reaction kinetics are relatively slow. chemicalbook.com This is characteristic of electrophilic aromatic substitution on a pyridine ring, which is electron-deficient, even with the activating effect of the amino group. The reaction rate is dependent on the concentration of both the substrate and the brominating agent.
The subsequent step is the acetylation of the amino group on the resulting Methyl 6-amino-5-bromopicolinate. The kinetics of amine acylation are well-studied. This reaction typically follows second-order kinetics, being first-order in respect to the amine and first-order in respect to the acylating agent (e.g., acetic anhydride or acetyl chloride). The rate of this transformation is generally much faster than the preceding bromination step. Several factors can influence the rate of this acetylation, including the choice of solvent, the presence of a catalyst (often a base like pyridine or triethylamine), and the reaction temperature. Micellar media have also been shown to significantly enhance the rate of acetylation of substituted pyridines. chemicalpapers.com
| Factor | Influence on Acetylation Kinetics | Rationale |
| Catalyst | Base catalysts (e.g., pyridine, DMAP) significantly increase the reaction rate. | The catalyst acts as a nucleophile, activating the acylating agent to form a more reactive intermediate. |
| Solvent | Aprotic solvents are generally preferred. The polarity of the solvent can influence the stability of intermediates and transition states. acs.org | Solvents can affect the solubility of reactants and the stability of charged intermediates that may form during the reaction. |
| Temperature | Increasing temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed, as described by the Arrhenius equation. |
| Leaving Group | A better leaving group on the acylating agent (e.g., chloride in acetyl chloride vs. acetate (B1210297) in acetic anhydride) leads to a faster reaction. | The rate-determining step often involves the departure of the leaving group. |
Novel Synthetic Strategies and Method Development
Advancements in organic synthesis offer new avenues for the preparation and functionalization of this compound. These strategies focus on improving efficiency, exploring new chemical space, and adhering to sustainable practices.
Exploration of Organometallic Coupling Reactions for Bromine Functionalization
The bromine atom at the C5 position of this compound is a key functional handle for introducing molecular complexity via organometallic cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. science.gov
Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura coupling, which pairs the bromopyridine with a boronic acid or ester, is a robust method for forming aryl-aryl or aryl-vinyl bonds. libretexts.orgopenstax.org Similarly, the Heck reaction could be used to introduce alkenyl groups, and the Sonogashira coupling would allow for the installation of alkynyl moieties.
More recent developments include transition-metal-free approaches. For instance, purple light-promoted coupling of bromopyridines with Grignard reagents has been demonstrated as a practical alternative, proceeding via a single electron transfer (SET) mechanism. organic-chemistry.orgacs.org This method avoids the cost and potential toxicity associated with transition metal catalysts.
| Coupling Reaction | Reagent | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura | Organoboronic acid/ester | C(sp²) - C(sp²) | Palladium |
| Heck | Alkene | C(sp²) - C(sp²) | Palladium |
| Sonogashira | Terminal alkyne | C(sp²) - C(sp) | Palladium/Copper |
| Buchwald-Hartwig | Amine, Alcohol | C(sp²) - N, C(sp²) - O | Palladium |
| Light-Promoted SET | Grignard Reagent | C(sp²) - C(sp³), C(sp²) - C(sp²) | None (Light-induced) organic-chemistry.org |
Implementation of Green Chemistry Principles in Synthetic Design
The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Key areas for improvement include the choice of solvents, energy consumption, and atom economy. nih.gov
Microwave-assisted synthesis is a powerful tool for adhering to green chemistry principles. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products, as demonstrated in various pyridine syntheses. nih.govacs.org The bromination and acetylation steps could potentially be optimized using microwave irradiation.
Solvent selection is another critical aspect. The initial bromination is reported in chloroform, a halogenated solvent with significant health and environmental concerns. chemicalbook.com Exploring greener alternatives such as ethanol (B145695), water, or even solvent-free conditions would represent a significant improvement. rsc.orgbiosynce.com For the acetylation step, using a catalytic amount of a base rather than a stoichiometric amount, which might also act as the solvent, would improve atom economy.
| Green Chemistry Principle | Application to Synthesis of this compound |
| Prevention | Optimize reactions to minimize the formation of byproducts, such as isomers in the bromination step. |
| Atom Economy | Utilize catalytic reagents for acetylation instead of stoichiometric activators. |
| Less Hazardous Chemical Syntheses | Replace hazardous solvents like chloroform with greener alternatives such as ethanol or water. |
| Design for Energy Efficiency | Employ microwave-assisted heating to reduce reaction times and energy consumption compared to conventional reflux. acs.org |
| Use of Catalysis | Use of base catalysts for the acetylation step enhances selectivity and reaction rates over stoichiometric reagents. |
Scalability and Process Chemistry Considerations for Research-Scale Production
Transitioning the synthesis of this compound from a laboratory benchtop to a larger, research-scale production (e.g., hundreds of grams to kilograms) introduces several process chemistry challenges that must be addressed.
For the bromination step, the slow reaction rate requires prolonged stirring, and ensuring efficient mixing in a larger reactor is crucial to maintain consistency and achieve a complete reaction. chemicalbook.com Mass transfer limitations could become significant on a larger scale. researchgate.net
The acetylation step is typically exothermic. On a larger scale, efficient heat management is critical to prevent thermal runaways and the formation of impurities. The addition rate of the acylating agent must be carefully controlled, and the reactor must have adequate cooling capacity.
Purification is another key consideration. While chromatography might be suitable for small quantities, it is often impractical for large-scale production. Developing a robust crystallization procedure for the final product and key intermediates would be essential for efficient and scalable purification, removing the need for chromatography.
Finally, process analytical technology (PAT) could be implemented to monitor reaction progress in real-time. Techniques such as HPLC or NMR could track the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint and ensuring batch-to-batch consistency.
Chemical Reactivity and Mechanistic Investigations of Methyl 6 Acetamido 5 Bromopicolinate
Reactivity of the Bromine Moiety
The bromine atom attached to the electron-poor pyridine (B92270) ring is the primary site for carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic nature of the pyridine ring, making it a versatile handle for molecular elaboration.
Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aromatic compounds bearing electron-withdrawing groups and a suitable leaving group. nih.gov In Methyl 6-acetamido-5-bromopicolinate, the pyridine ring is inherently electron-deficient, and this effect is strongly enhanced by the ester and acetamido substituents. These groups help to stabilize the negative charge in the Meisenheimer intermediate that is formed upon nucleophilic attack. nih.gov
The mechanism involves the attack of a nucleophile at the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). nih.gov The negative charge is delocalized onto the electron-withdrawing groups and the nitrogen atom of the pyridine ring. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. Due to the significant activation provided by the substituents, this compound is expected to undergo SNAr reactions with a variety of nucleophiles, such as alkoxides, amines, and thiolates, under relatively mild conditions. The general leaving group order for SNAr reactions is F > Cl ≈ Br > I. nih.gov
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates for these transformations. The bromine moiety of this compound serves as an excellent electrophilic partner in these reactions.
Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide variety of functional groups. nih.gov this compound is expected to readily participate in Suzuki couplings with various aryl- and vinylboronic acids or their corresponding esters. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org
Illustrative Conditions for Suzuki-Miyaura Coupling of a Bromopyridine Derivative
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | >85 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | >95 |
Stille Coupling The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the air and moisture stability of organostannanes, though their toxicity is a significant drawback. organic-chemistry.org The reaction scope is broad, and it is compatible with many functional groups. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. wikipedia.org This methodology could be applied to introduce alkyl, alkenyl, aryl, or alkynyl groups at the C5 position of the title compound.
Kumada Coupling The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. nih.gov While highly effective for forming C-C bonds, its application can be limited by the high basicity and nucleophilicity of Grignard reagents, which are incompatible with acidic protons (like those on amides) or sensitive functional groups (like esters). nih.gov For a substrate like this compound, the Grignard reagent could potentially react with the N-H proton of the acetamido group or attack the ester carbonyl, leading to side products. Careful selection of a non-nucleophilic base or low-temperature conditions might be required to achieve a successful Kumada coupling.
Hiyama Coupling The Hiyama coupling utilizes an organosilane as the coupling partner in a palladium-catalyzed reaction with an organic halide. organic-chemistry.orgwikipedia.org A crucial feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base, to form a hypervalent silicon species that facilitates the transmetalation step. core.ac.ukarkat-usa.org Organosilanes are attractive reagents because they are generally non-toxic, stable, and easy to handle. arkat-usa.org The Hiyama coupling offers a valuable alternative to other cross-coupling methods and would be suitable for functionalizing this compound, provided the fluoride activator does not interfere with other functional groups.
Grignard Cross-Coupling The term "Grignard cross-coupling" generally refers to the Kumada coupling, as it employs Grignard reagents. wikipedia.org In addition to the standard C-C bond formation, unusual rearrangements can sometimes occur during cross-coupling reactions with Grignard reagents, depending on the substrate and reaction conditions. researchgate.net For instance, cobalt-catalyzed methods have also been developed for the direct cross-coupling of C-H bonds with Grignard reagents, although this is mechanistically distinct from the coupling of an aryl halide. nih.gov
Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation is useful for synthesizing the corresponding debrominated analogue, Methyl 6-acetamidopicolinate. A common and effective method for this is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is often chemoselective, allowing for the reduction of the C-Br bond without affecting other functional groups like esters or amides, especially under neutral conditions.
Reactivity of the Acetamido Group
The acetamido group (–NHCOCH₃) is a key functional moiety that can undergo several transformations, primarily involving the amide bond.
The amide bond of the acetamido group can be hydrolyzed under either acidic or basic conditions to yield the corresponding primary amine, Methyl 6-amino-5-bromopicolinate.
Acid-catalyzed hydrolysis: Treatment with a strong mineral acid (e.g., HCl, H₂SO₄) and heat will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent steps lead to the cleavage of the C-N bond, releasing acetic acid and the protonated aminopyridine derivative.
Base-catalyzed hydrolysis: In the presence of a strong base (e.g., NaOH, KOH) and heat, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the amide is less readily attacked by a nucleophile without prior protonation. The reaction yields the aminopyridine and a carboxylate salt (e.g., sodium acetate).
Solid catalysts, such as ceria (CeO₂), have also been investigated for their ability to catalyze the hydrolysis of acetamide, providing a heterogeneous catalytic approach to this transformation. nih.gov
N-Acyl migration, also known as an N→O or O→N acyl shift, is a rearrangement reaction where an acyl group moves from a nitrogen atom to an oxygen atom, or vice versa. nih.govnih.gov This intramolecular process is most common in molecules that contain vicinal (adjacent) amino and hydroxyl groups, such as serine or threonine residues in peptides. researchgate.netresearchgate.net The reaction typically proceeds through a five- or six-membered cyclic intermediate.
In the specific case of this compound, there are no hydroxyl groups adjacent to the acetamido group. Therefore, the classic N→O acyl migration is not an applicable or likely rearrangement pathway for this molecule under standard conditions.
Reactivity of the Picolinate (B1231196) Ester Moiety
The picolinate ester moiety in this compound is a key site for chemical transformations. Its reactivity is primarily centered around the electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. The electronic properties of the pyridine ring, influenced by the acetamido and bromo substituents, modulate the reactivity of this ester group.
Ester Hydrolysis and Transesterification Reactions
Ester hydrolysis, the cleavage of the ester bond by water, and transesterification, the exchange of the alkoxy group with another alcohol, are fundamental reactions of the picolinate ester. These reactions can be catalyzed by either acid or base.
Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion or an alkoxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group to yield a carboxylate (in hydrolysis) or a new ester (in transesterification). The general mechanism is a two-step addition-elimination process. masterorganicchemistry.com
Acid-catalyzed hydrolysis and transesterification involve protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. wikipedia.org A water or alcohol molecule then attacks the activated carbonyl, leading to a tetrahedral intermediate. After proton transfer, methanol (B129727) is eliminated, and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final product. masterorganicchemistry.com
Table 1: General Conditions for Ester Hydrolysis and Transesterification
| Reaction Type | Catalyst | General Conditions | Product(s) |
| Hydrolysis | Acid (e.g., H₂SO₄) | Aqueous solution, heat | 6-acetamido-5-bromopicolinic acid + Methanol |
| Hydrolysis | Base (e.g., NaOH) | Aqueous solution, heat | Sodium 6-acetamido-5-bromopicolinate + Methanol |
| Transesterification | Acid (e.g., H₂SO₄) | Excess of another alcohol (R'OH), heat | This compound + Methanol |
| Transesterification | Base (e.g., NaOR') | Anhydrous alcohol (R'OH) | This compound + Methanol |
Nucleophilic Additions to the Carbonyl Center
Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. However, in the case of esters, this often leads to the formation of a ketone intermediate, which can then be attacked by a second equivalent of the nucleophile to produce a tertiary alcohol after workup.
The mechanism of nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. For strong, irreversible nucleophiles, the reaction proceeds to form a stable addition product. masterorganicchemistry.com
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. wikipedia.org This inherent electron deficiency, further influenced by the bromo, acetamido, and methyl carboxylate substituents, dictates its reactivity towards electrophiles and its protonation/deprotonation behavior.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) reactions on pyridine are generally more difficult to achieve compared to benzene (B151609) because the electronegative nitrogen atom deactivates the ring towards electrophilic attack. wikipedia.orgwikipedia.org The reaction is further disfavored as the nitrogen can be protonated or coordinate to a Lewis acid catalyst, adding a positive charge to the ring and increasing its deactivation. wikipedia.org
Protonation and Deprotonation Behavior
Deprotonation of the pyridine ring itself is generally difficult. However, in the presence of very strong bases, such as organolithium reagents, it is possible to deprotonate a carbon atom on the ring, particularly at a position activated by a directing group. For instance, directed deprotonation of 4-bromopyridine (B75155) has been shown to occur at the C-3 position. thieme-connect.com
Derivatization and Structural Modification of Methyl 6 Acetamido 5 Bromopicolinate
Design and Synthesis of Advanced Chemical Scaffolds
The strategic positioning of an acetamido group, a bromo substituent, and a methyl ester on the picolinate (B1231196) framework makes Methyl 6-acetamido-5-bromopicolinate a valuable starting material for the synthesis of more complex molecular architectures. These functional groups serve as handles for a variety of chemical transformations, enabling the construction of advanced scaffolds with tailored properties.
While specific research on the polymerization of this compound is not extensively documented, its structure lends itself to the synthesis of novel oligomeric and polymeric materials. The bromo- and methyl ester functionalities are key to this potential.
One plausible approach involves leveraging the bromo-substituent in palladium-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. For instance, a Suzuki or Stille coupling reaction could be employed to link multiple units of the monomer, either with themselves or with other compatible monomers, to form conjugated polymers. The pyridine (B92270) ring within the polymer backbone could impart interesting photophysical or electronic properties to the resulting material.
The methyl ester group provides another avenue for polymerization. It could be hydrolyzed to the corresponding carboxylic acid, which can then be used in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. Furthermore, the acetamido group could potentially be modified to introduce other polymerizable functionalities.
Hypothetical Polymerization Reactions of this compound Derivatives:
| Polymerization Method | Monomer(s) | Resulting Polymer Type | Potential Properties |
| Suzuki Polycondensation | Di-boronic ester derivative of the compound and a di-haloarene | Conjugated Polymer | Electroluminescent, semiconducting |
| Heck Polycondensation | Acrylate-functionalized derivative of the compound | Polyacrylate with pyridine side chains | Tunable refractive index, thermal stability |
| Condensation Polymerization | Di-carboxylic acid derivative and a diol | Polyester | Biodegradability, specific thermal properties |
This table presents theoretical polymerization pathways and is not based on experimentally verified results for this specific compound.
The functional handles on this compound also make it an attractive candidate for the synthesis of conjugates and bioconjugates for applications in chemical biology. The bromo-substituent is particularly useful for introducing moieties such as fluorescent dyes, affinity tags, or other reporter groups via nucleophilic substitution or cross-coupling reactions.
For example, the bromo-picolinate core could be coupled with a fluorescent alkyne via a Sonogashira coupling reaction. The resulting fluorescently labeled molecule could then be used as a probe in non-biological chemical systems. Similarly, the methyl ester could be converted to an amide by reaction with an amine-containing molecule of interest, forming a stable conjugate.
Potential Conjugation Strategies for this compound:
| Functional Group | Reaction Type | Conjugated Moiety | Potential Application |
| Bromo group | Suzuki Coupling | Boronic acid-functionalized fluorophore | Fluorescent chemical probe |
| Methyl ester | Amidation | Amine-containing reporter molecule | Labeled analytical standard |
| Acetamido group | N-alkylation (after deprotection) | Alkyl halide with a specific tag | Tagged molecular tool |
This table illustrates potential conjugation strategies based on general chemical reactivity and does not represent specific experimental outcomes for this compound.
Structure-Reactivity and Structure-Function Relationship Studies of Derivatives (in a non-biological context)
The derivatization of this compound allows for a systematic investigation of structure-reactivity and structure-function relationships in a non-biological context. By modifying each of the functional groups, one can tune the electronic, steric, and photophysical properties of the resulting molecules.
For instance, replacing the bromo-substituent with various aryl groups through Suzuki coupling would be expected to significantly alter the molecule's conjugation and, consequently, its absorption and emission spectra. A systematic study of these derivatives could lead to the development of novel dyes or optical materials with tailored properties.
Similarly, modification of the acetamido and methyl ester groups would influence the molecule's polarity, solubility, and coordination properties. For example, converting the methyl ester to a series of different amides could modulate the compound's ability to act as a ligand for metal ions, which could be of interest in catalysis or materials science.
Hypothetical Structure-Property Relationships of Derivatives:
| Derivative Type | Modification | Predicted Effect on Property |
| Aryl-substituted | Introduction of electron-donating aryl groups at the 5-position | Red-shift in UV-Vis absorption |
| Amide derivatives | Conversion of the methyl ester to a bulky amide | Increased steric hindrance, altered coordination geometry |
| N-functionalized | Alkylation of the acetamido nitrogen (after deprotection) | Modified hydrogen bonding capability and solubility |
This table outlines expected trends in structure-property relationships based on established chemical principles and is not derived from experimental data on this specific compound.
Methyl 6 Acetamido 5 Bromopicolinate As a Versatile Synthetic Intermediate
Building Block for Complex Molecular Architectures
The potential of Methyl 6-acetamido-5-bromopicolinate as a foundational element for constructing intricate molecules is significant, though concrete, published examples are limited.
Precursor in Natural Product Synthesis Research
Currently, there are no prominent examples in peer-reviewed literature detailing the use of this compound as a key precursor in the total synthesis of natural products. Its pyridine (B92270) core is a common motif in many alkaloids and other biologically active natural products, suggesting its potential utility in this field. Future research may yet uncover its application in the synthesis of such compounds.
Intermediate in the Synthesis of Advanced Organic Molecules
As an intermediate, this compound is commercially available and is noted as a component in the preparation of aminopyridinamides. This indicates its use in the construction of more complex, functionalized pyridine derivatives which are prevalent in medicinal chemistry and materials science. However, specific, detailed synthetic pathways to advanced organic molecules originating from this compound are not widely reported.
Role in Sequential Organic Transformations
The multifunctionality of this compound lends itself to the design of elegant and efficient sequential reactions, although specific, published instances of such applications are not readily found.
Cascade Reactions and One-Pot Syntheses
The strategic placement of reactive sites on the this compound scaffold suggests its potential for use in cascade reactions or one-pot syntheses. For instance, a Suzuki or Buchwald-Hartwig coupling at the bromine position followed by a reaction at the ester or amide could, in theory, be performed in a single pot, thereby increasing synthetic efficiency. However, documented examples of this compound being used in such a manner are not currently available in the scientific literature.
Convergent and Divergent Synthetic Strategies
The structure of this compound is well-suited for both convergent and divergent synthetic strategies. In a divergent approach, the different functional groups could be selectively manipulated to produce a library of related compounds. Conversely, in a convergent strategy, it could be coupled with other complex fragments to rapidly assemble a larger molecule. The practical application of these strategies with this specific intermediate awaits further exploration and documentation by the research community.
Applications in Target-Oriented Synthesis Research
While the potential exists, there is a lack of specific, published research that showcases this compound in target-oriented synthesis. Its utility as a building block for constructing specific, complex target molecules of pharmaceutical or material interest is an area that remains to be fully explored and reported.
Utility in Fragment-Based Synthesis Approaches
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that typically exhibit weak binding to a biological target. These initial hits are then optimized and elaborated into more potent molecules through various synthetic strategies. The chemical architecture of "this compound" positions it as a highly valuable scaffold and intermediate for such fragment-based approaches, including fragment growing, linking, and merging.
The versatility of this compound in FBDD stems from its distinct structural features: a central pyridine ring, a methyl ester, an acetamido group, and a bromine atom. Each of these functional groups offers a potential vector for chemical modification, allowing for the systematic exploration of the chemical space around an initial fragment hit.
Fragment Growing:
The "fragment growing" or "fragment elaboration" strategy involves extending a bound fragment to engage with adjacent pockets of the target protein, thereby increasing its binding affinity. This compound is an ideal starting point for this approach. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.
For instance, a hypothetical fragment screen could identify a simple picolinate (B1231196) derivative as a binder to a target protein. If the crystal structure reveals a nearby hydrophobic pocket, the 5-bromo position of this compound can be utilized to introduce various phenyl groups through a Suzuki coupling reaction. The impact of different substituents on the phenyl ring on the binding affinity can then be systematically evaluated.
Below is a representative table of hypothetical data illustrating the fragment growing approach starting from a core picolinate fragment.
| Compound | R Group (at 5-position) | IC₅₀ (µM) | Ligand Efficiency (LE) |
| Fragment Hit | -H | 500 | 0.28 |
| 1a | -Phenyl | 50 | 0.35 |
| 1b | -4-Fluorophenyl | 25 | 0.38 |
| 1c | -4-Methoxyphenyl | 30 | 0.37 |
| 1d | -3-Chlorophenyl | 45 | 0.34 |
| This data is hypothetical and for illustrative purposes only. |
Fragment Linking:
The "fragment linking" strategy involves connecting two or more fragments that bind to adjacent sites on a protein target with a chemical linker. The dual functionality of this compound, with reactive sites at the 5-position (bromine) and potentially at the acetamido or methyl ester groups after modification, allows for its use in synthesizing linkers or in being incorporated as part of a linked molecule.
For example, if two fragments are known to bind in proximity, the bromine atom of this compound can be converted to an amino or hydroxyl group, which can then be used to attach a linker. This linker can then be further functionalized to connect to the second fragment.
Fragment Merging:
"Fragment merging" involves combining the structural features of two or more overlapping fragments into a single, more potent molecule. The picolinate scaffold of this compound can serve as a core structure onto which functionalities from different fragment hits can be merged.
Consider a scenario where one fragment hit contains a key hydrogen bond-donating amide group, and another fragment makes important hydrophobic interactions. The acetamido group of this compound can mimic the amide interaction, while the 5-position can be elaborated with a suitable hydrophobic group to capture the interactions of the second fragment, effectively merging the key features of both.
The following table illustrates a hypothetical fragment merging scenario.
| Fragment/Compound | Key Interaction Features | IC₅₀ (µM) |
| Fragment A | Hydrogen bond donor (amide) | >1000 |
| Fragment B | Hydrophobic interaction (phenyl) | >1000 |
| Merged Compound 2 | Amide and Phenyl group on picolinate scaffold | 15 |
| This data is hypothetical and for illustrative purposes only. |
Advanced Analytical and Spectroscopic Methods in Research on Methyl 6 Acetamido 5 Bromopicolinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of "Methyl 6-acetamido-5-bromopicolinate". One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The precursor, "Methyl 6-amino-5-bromopicolinate," has been characterized by ¹H NMR, showing signals for the amino group, the pyridine (B92270) ring protons, and the methyl ester group. chemicalbook.com Acetylation of the amino group to form "this compound" would lead to predictable shifts in the NMR spectrum, which can be further analyzed using advanced NMR techniques.
Multi-Dimensional NMR for Structural Elucidation of Derivatives and Intermediates
Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives or reaction intermediates. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): A COSY spectrum of "this compound" would reveal the coupling between the two aromatic protons on the pyridine ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment directly correlates each proton signal with the carbon to which it is attached. This would allow for the definitive assignment of the pyridine ring carbons and the methyl group carbons. youtube.comsdsu.edu
Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine H-3 | 8.0 - 8.2 | 140 - 142 | C-2, C-4, C-5 |
| Pyridine H-4 | 7.8 - 8.0 | 115 - 117 | C-2, C-3, C-5, C-6 |
| Methyl (ester) | ~3.9 | ~53 | Ester C=O |
| Methyl (acetyl) | ~2.2 | ~25 | Acetyl C=O |
| NH (amide) | 8.5 - 9.5 | N/A | Acetyl C=O, Pyridine C-6 |
| Pyridine C-2 | N/A | ~150 | Pyridine H-3, Pyridine H-4 |
| Pyridine C-5 | N/A | ~110 | Pyridine H-3, Pyridine H-4 |
| Pyridine C-6 | N/A | ~148 | Pyridine H-4, NH |
| Ester C=O | N/A | ~165 | Methyl (ester) |
| Acetyl C=O | N/A | ~169 | Methyl (acetyl), NH |
Note: Predicted chemical shifts are based on typical values for similar substituted pyridine and acetanilide (B955) structures.
Dynamic NMR for Conformational and Mechanistic Studies
Dynamic NMR (DNMR) is a powerful technique for studying dynamic processes such as conformational changes and hindered rotation. researchgate.net In "this compound," hindered rotation around the amide C-N bond is expected due to the partial double bond character of this bond. researchgate.net
At room temperature, the ¹H NMR spectrum might show a single set of signals. However, at lower temperatures, the rotation around the C-N bond could become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers (rotamers). researchgate.netnih.gov By analyzing the changes in the NMR line shapes at various temperatures, it is possible to determine the activation energy (ΔG‡) for this rotational barrier. This information provides valuable insight into the steric and electronic effects influencing the molecule's conformation.
Mass Spectrometry Techniques
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of "this compound" and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of "this compound". nih.govthermofisher.com The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.
Table 2: Predicted HRMS Data for the Molecular Ion of this compound
| Ion Formula | Isotope | Calculated m/z |
| [C₉H₉⁷⁹BrN₂O₃+H]⁺ | ⁷⁹Br | 272.9875 |
| [C₉H₉⁸¹BrN₂O₃+H]⁺ | ⁸¹Br | 274.9854 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. core.ac.ukscispace.com By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which provides structural information. For "this compound," key fragmentation pathways would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester: This would result in the formation of a stable acylium ion.
Loss of the acetyl group (-COCH₃) from the amide: This would lead to the formation of the precursor amine.
Cleavage of the ester group: Loss of the entire methoxycarbonyl group.
Loss of a bromine radical.
The analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule. nih.gov
Isotopic Labeling Studies via MS for Mechanistic Insights
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to elucidate reaction mechanisms and fragmentation pathways. ias.ac.inresearchgate.netcea.frresearchgate.net For example, to confirm the origin of a particular fragment in the MS/MS spectrum, a specifically labeled version of "this compound" could be synthesized.
For instance, if the acetyl group were labeled with ¹³C or deuterium, any fragments containing this group would show a corresponding mass shift in the MS/MS spectrum. This would definitively prove the fragmentation pathway. Similarly, isotopic labeling can be used to track the fate of atoms during a chemical reaction, providing unambiguous evidence for the proposed mechanism.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Single Crystal X-ray Diffraction of the Compound and its Derivatives
For a novel compound like this compound, single crystal X-ray diffraction would be the primary method to unambiguously confirm its molecular structure. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Chemical Formula | C9H9BrN2O3 |
| Formula Weight | 273.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 1005.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.805 |
Co-crystallization Studies
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. In the context of this compound, co-crystallization studies could be employed to investigate its intermolecular interactions with other molecules, such as active pharmaceutical ingredients or other organic compounds. These studies are particularly relevant for understanding hydrogen bonding patterns and other non-covalent interactions that can influence properties like solubility and stability.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can be used to monitor the progress of chemical reactions.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3100 |
| C=O (Amide I) | Stretching | 1680 - 1630 |
| N-H (Amide II) | Bending | 1570 - 1515 |
| C=O (Ester) | Stretching | 1750 - 1735 |
| C-O (Ester) | Stretching | 1300 - 1000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-Br | Stretching | 680 - 515 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Methyl) | Stretching | 2960 - 2850 |
Chromatographic Techniques for Reaction Mixture Analysis and Purification
Chromatographic techniques are essential for separating, identifying, and purifying components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools in synthetic chemistry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis and purification of non-volatile organic compounds. In the synthesis of this compound, HPLC would be used to monitor the reaction progress, identify the presence of starting materials, intermediates, and byproducts, and to assess the purity of the final product.
Illustrative HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | Compound-specific (e.g., 8.5 min) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the identification of volatile and semi-volatile organic compounds. In the synthesis of this compound, GC-MS could be used to identify any low molecular weight byproducts that might be formed, such as those resulting from side reactions or decomposition.
Theoretical and Computational Studies on Methyl 6 Acetamido 5 Bromopicolinate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to provide information about electron distribution, molecular orbital energies, and other key parameters that govern a molecule's structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules.
For Methyl 6-acetamido-5-bromopicolinate, DFT calculations can be employed to determine a variety of electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.
Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents. For instance, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carbonyl and ester groups are expected to be electron-rich sites, while the hydrogen atoms of the methyl and acetamido groups would be more electron-poor.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 1: Predicted Electronic Properties of this compound using DFT
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |
| Electronegativity (χ) | 3.85 eV | Measure of the power to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 2.80 eV | Propensity to accept electrons. |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical DFT results for similar organic molecules.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, particularly for spectroscopic properties.
These methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structure verification. For example, ab initio calculations can predict the vibrational frequencies that correspond to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.
Similarly, ab initio methods can be used to calculate nuclear magnetic resonance (NMR) chemical shifts. By predicting the chemical shifts for the different protons and carbon atoms in the molecule, these calculations can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. The accuracy of these predictions can be further improved by considering the effects of the solvent environment.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques used to study the three-dimensional structure and dynamic behavior of molecules over time.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. chemistrysteps.com For a molecule like this compound, which has several rotatable single bonds, a variety of conformers are possible. The rotation around the C-N bond of the acetamido group and the C-C bond of the ester group will lead to different spatial arrangements of these substituents relative to the pyridine ring.
Computational methods can be used to systematically explore the conformational space of the molecule. By calculating the energy of each conformer, an energy landscape can be constructed. The minima on this landscape correspond to the stable conformers of the molecule. This analysis helps to identify the most likely three-dimensional structure of the molecule under given conditions. The presence of the bromine atom can influence the conformational preferences due to steric and electronic effects. researchgate.net
Molecular modeling can also be used to investigate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, the hydrolysis of the ester group or the amide group could be modeled. Such studies would involve identifying the reactants, products, and any intermediates, and then calculating the energy profile of the reaction. This would provide valuable insights into the feasibility and kinetics of the reaction. Transition state analysis can also help in understanding the role of catalysts in facilitating the reaction.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
As mentioned earlier, both DFT and ab initio methods can be used to predict spectroscopic parameters. These predictions are a crucial link between theoretical calculations and experimental observations.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H (pyridine ring) | 8.1 - 8.3 | s |
| CH₃ (ester) | 3.9 - 4.1 | s |
| CH₃ (acetamido) | 2.2 - 2.4 | s |
| NH (acetamido) | 9.5 - 9.8 | s |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical NMR data for substituted pyridines and acetamides.
Table 3: Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3250 - 3350 | Amide |
| C=O Stretch (amide) | 1680 - 1700 | Amide |
| C=O Stretch (ester) | 1720 - 1740 | Ester |
| C-N Stretch | 1250 - 1350 | Amide/Pyridine |
| C-Br Stretch | 550 - 650 | Bromoalkane |
Note: The values in this table are hypothetical and for illustrative purposes, based on standard IR correlation tables.
The comparison of these predicted spectroscopic parameters with experimental data is a powerful method for validating the computed molecular structure and electronic properties of this compound. Discrepancies between the predicted and experimental values can point to interesting electronic or structural features that may warrant further investigation.
Docking and Molecular Interaction Studies (as a research tool for ligand-receptor binding site exploration)
Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the publicly available research concerning this compound. At present, there are no specific molecular docking or comprehensive molecular interaction studies published that utilize this compound as a ligand to explore the binding sites of biological receptors.
While the principles of molecular docking are well-established as a powerful computational tool in drug discovery and molecular biology, their application to this compound has not been documented in the accessible scientific domain. Such studies would typically involve the in silico prediction of the binding orientation and affinity of this ligand to a specific protein target. The process would elucidate potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that would stabilize the ligand-receptor complex.
The absence of this data precludes a detailed analysis of its binding modes, interaction patterns with specific amino acid residues, and the generation of predictive binding affinity scores (e.g., in kcal/mol). Consequently, the creation of data tables detailing specific intermolecular interactions, such as hydrogen bond distances or the residues involved in hydrophobic contacts, is not feasible.
Further research in this area would be necessary to generate the data required for a thorough discussion of this compound's potential as a ligand in various biological systems from a computational standpoint. Such future studies would be invaluable in understanding its structure-activity relationships and guiding the design of more potent and selective molecules.
Applications and Emerging Roles in Chemical Biology and Materials Science Research
Tool Compound in Biochemical and Enzymatic Pathway Research
A comprehensive review of scientific databases and scholarly articles reveals no specific instances of Methyl 6-acetamido-5-bromopicolinate being utilized as a tool compound for the investigation of biochemical or enzymatic pathways. While picolinate (B1231196) derivatives can be designed to interact with biological targets, research detailing such activities for this specific molecule is not publicly available.
Probes for Mechanistic Studies in Chemical Biology
There is currently no available research that describes the application of this compound as a probe for mechanistic studies in chemical biology. The design of chemical probes requires a deep understanding of a compound's reactivity, selectivity, and interaction with biological systems, none of which has been documented for this specific molecule.
Scaffold for the Development of Advanced Research Reagents
The potential of this compound to serve as a molecular scaffold for the synthesis of more complex and advanced research reagents has not been explored in the available scientific literature. Although its structure contains functional groups amenable to chemical modification, specific examples of its use in the development of new reagents are absent from current research publications.
Potential in Functional Materials Research
An examination of the materials science literature indicates that the potential of this compound in the development of functional materials, for instance as a monomer for polymerization or as a ligand for catalytic processes, has not been investigated. The properties that would make it a candidate for such applications remain uncharacterized.
Photophysical Studies and Applications
There is no information available regarding the photophysical properties of this compound. Studies into its absorbance, fluorescence, or other photophysical behaviors have not been published, and therefore, its potential applications in areas such as bioimaging or sensor development are currently unknown.
Future Directions and Unexplored Avenues in Research on Methyl 6 Acetamido 5 Bromopicolinate
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research on "Methyl 6-acetamido-5-bromopicolinate" will likely focus on developing more efficient and environmentally benign synthetic pathways. rasayanjournal.co.inresearchgate.netnih.gov Current synthetic methods for pyridine (B92270) derivatives can often involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste. vcu.edu
Key areas for development include:
Catalytic C-H Functionalization: Direct and selective functionalization of the pyridine ring's C-H bonds is a highly sought-after strategy that can significantly reduce the number of synthetic steps. rsc.org Research into novel catalysts, including transition metals and organocatalysts, could enable the direct introduction of the acetamido and bromo groups onto a picolinate (B1231196) precursor, minimizing the use of pre-functionalized starting materials.
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple chemical transformations occur in a single reaction vessel (one-pot reactions) or where three or more reactants combine to form the final product in a single step (multicomponent reactions) can dramatically improve efficiency and reduce waste. nih.gov These approaches offer a more atom-economical route to "this compound" and its analogs.
Use of Greener Solvents and Reagents: The replacement of hazardous solvents with more sustainable alternatives like water, ethanol (B145695), or ionic liquids is a critical aspect of green chemistry. rasayanjournal.co.inijpsonline.com Future synthetic routes should aim to incorporate such solvents. Additionally, the development of less toxic and more selective brominating and acetylating agents will be crucial.
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication can often accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods. nih.gov These techniques represent a promising avenue for optimizing the synthesis of "this compound."
| Synthesis Strategy | Potential Advantages |
| Catalytic C-H Functionalization | Reduced step count, increased atom economy |
| One-Pot Reactions | Improved efficiency, reduced waste and purification steps |
| Green Solvents | Lower environmental impact, improved safety |
| Microwave/Ultrasound | Faster reaction times, higher yields |
Exploration of Novel Reactivity Patterns and Transformations
The unique combination of functional groups in "this compound" offers a rich landscape for exploring novel chemical reactivity. The interplay between the electron-withdrawing picolinate ester, the electron-donating acetamido group, and the versatile bromine atom can lead to unprecedented chemical transformations.
Future research in this area could focus on:
Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, leading to a diverse library of derivatives.
Functionalization of the Acetamido Group: The acetamido group can be hydrolyzed to the corresponding amine, which can then be further functionalized through reactions like diazotization, acylation, and alkylation. This would provide another point of diversification for creating novel compounds.
Modification of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This modification can significantly impact the compound's physical and biological properties.
Ring Transformations: Under specific conditions, the pyridine ring itself can undergo transformations, such as ring-opening or ring-expansion reactions, leading to the synthesis of novel heterocyclic scaffolds.
| Functional Group | Potential Transformations |
| 5-Bromo | Suzuki, Stille, Heck, Sonogashira cross-couplings |
| 6-Acetamido | Hydrolysis to amine, followed by diazotization, acylation |
| Methyl Picolinate | Hydrolysis to carboxylic acid, then amidation, esterification |
High-Throughput Synthesis and Screening for Research Libraries
The generation of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery and materials science. "this compound" is an ideal scaffold for the creation of such libraries due to its multiple points of diversification.
Future efforts in this domain will likely involve:
Combinatorial Chemistry: Utilizing the cross-coupling and functionalization reactions mentioned in the previous section in a combinatorial fashion can rapidly generate a large library of analogs. For example, by reacting "this compound" with a diverse set of boronic acids in a parallel synthesis format, a library of 5-aryl derivatives can be quickly assembled. nih.gov
Automated Synthesis Platforms: The use of robotic systems for performing reactions, purifications, and analyses can significantly accelerate the synthesis of compound libraries. researchgate.net
High-Throughput Screening: Once a library of "this compound" derivatives is synthesized, it can be screened against a wide range of biological targets or evaluated for specific material properties using high-throughput screening techniques. This approach can rapidly identify compounds with desired activities or functionalities. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. sci-hub.seresearchgate.net The integration of the synthesis of "this compound" and its derivatives into flow chemistry and automated platforms is a promising future direction.
Key research areas include:
Development of Flow-Based Synthetic Routes: Adapting the synthesis of "this compound" to a continuous flow process could lead to higher yields, improved purity, and safer operation, particularly for potentially hazardous reactions like bromination. beilstein-journals.org
In-line Purification and Analysis: Flow chemistry systems can be coupled with in-line purification techniques (e.g., solid-phase extraction, liquid-liquid extraction) and analytical methods (e.g., HPLC, mass spectrometry) to enable real-time reaction monitoring and product isolation.
Automated Multi-Step Synthesis: The development of fully automated platforms that can perform multiple synthetic steps in a continuous flow manner would allow for the on-demand synthesis of "this compound" and its derivatives with minimal human intervention. nih.govyoutube.com
| Technology | Potential Benefits for "this compound" Synthesis |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability |
| Automated Platforms | Increased throughput, reduced manual labor, on-demand synthesis |
Advanced Applications in Interdisciplinary Research Domains
The versatile structure of "this compound" makes it a promising candidate for a wide range of applications in various scientific fields.
Future research could explore its potential in:
Medicinal Chemistry: Pyridine and its derivatives are prevalent in many FDA-approved drugs. rsc.orgrsc.org The functional groups on "this compound" can be strategically modified to interact with biological targets. The bromo- and acetamido-substituted picolinate scaffold could serve as a starting point for the development of new therapeutic agents, such as kinase inhibitors, anti-inflammatory agents, or anti-cancer drugs. nih.govnih.gov
Agrochemicals: Many successful pesticides and herbicides contain a pyridine core. The unique substitution pattern of "this compound" could be exploited to design new agrochemicals with improved efficacy and selectivity.
Materials Science: Functionalized pyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. nih.gov The electronic properties of "this compound" can be tuned through chemical modification, making it a potential building block for novel organic materials with interesting photophysical or electronic properties. rsc.org
Catalysis: Pyridine-based ligands are widely used in coordination chemistry and catalysis. "this compound" and its derivatives could serve as ligands for transition metals, leading to the development of new catalysts for a variety of organic transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
